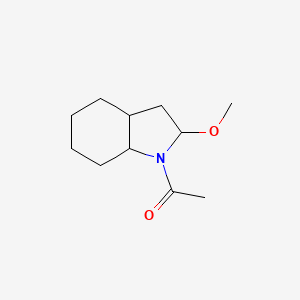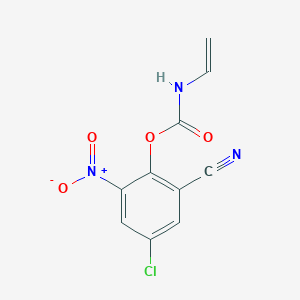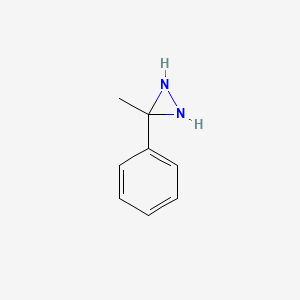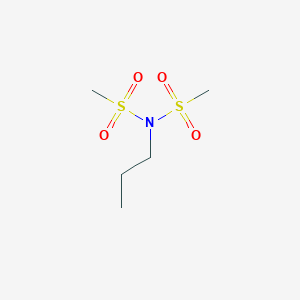
(2-Amino-4-methylphenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-methylphenyl)phosphonic acid is an organic compound that belongs to the class of aminophosphonic acids These compounds are characterized by the presence of an amino group (-NH2) and a phosphonic acid group (-PO3H2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylphenyl)phosphonic acid typically involves the reaction of 2-amino-4-methylphenol with phosphorous acid or its derivatives. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methylphenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Scientific Research Applications
(2-Amino-4-methylphenyl)phosphonic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of (2-Amino-4-methylphenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-methylphenyl)phosphonic acid: Similar structure but with the amino group at a different position.
Aminomethylphosphonic acid: Lacks the aromatic ring but has similar functional groups.
Glyphosate: A well-known herbicide with a similar phosphonic acid group.
Uniqueness
(2-Amino-4-methylphenyl)phosphonic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
89942-99-4 |
|---|---|
Molecular Formula |
C7H10NO3P |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
(2-amino-4-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI Key |
YKTGHHOLJWJLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)

![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)




![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)


![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)

![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)

